molecular formula C24H18N4O4S B2653763 3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396720-62-0

3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

カタログ番号: B2653763
CAS番号: 396720-62-0
分子量: 458.49
InChIキー: VVVKBAUOCZOLOF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Development of Thienopyrazole Research

Thienopyrazoles, a class of heterocyclic compounds featuring fused thiophene and pyrazole rings, have evolved from obscure synthetic curiosities to critically important pharmacophores over the past five decades. Early work in the 1970s focused on their synthesis via cyclization reactions involving thiophene precursors and hydrazine derivatives, primarily to explore their electronic properties and aromatic stability. By the 1990s, researchers began recognizing their potential in medicinal chemistry, particularly after the discovery of thienopyrazole-based kinase inhibitors that modulated pathways relevant to inflammation and cancer.

A pivotal shift occurred in the early 2000s with the identification of thieno[2,3-c]pyrazole derivatives as potent cytotoxic agents. For instance, Tpz-1, a thieno[2,3-c]pyrazole compound, demonstrated selective cytotoxicity against leukemia cells at sub-micromolar concentrations (CC~50~ = 0.19–2.99 μM), showcasing the scaffold’s therapeutic potential. Concurrently, structural modifications, such as the introduction of nitro groups and benzamide side chains, were explored to enhance binding affinity and selectivity. These efforts culminated in the synthesis of derivatives like 3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide, which combines a nitrobenzamide moiety with a 4-phenoxyphenyl-substituted thienopyrazole core.

Significance in Medicinal Chemistry Research

Thienopyrazoles occupy a privileged position in drug discovery due to their structural versatility and multitarget pharmacology. Their significance is underscored by three key attributes:

  • Kinase Inhibition : Thienopyrazole derivatives interact with kinases such as p38, CREB, and STAT3, which regulate cell proliferation and apoptosis. For example, Tpz-1 reduced phosphorylation of p38 and STAT3 by 40–60% in HL-60 leukemia cells, implicating kinase modulation as a mechanism of action.
  • Cytotoxic Selectivity : Structural analogs exhibit marked selectivity for cancer cells over non-cancerous fibroblasts. The selective cytotoxicity index (SCI) of Tpz-1 exceeded 20 for CCRF-CEM and Ramos cell lines, highlighting the scaffold’s potential for targeted therapies.
  • Microtubule Disruption : Certain derivatives destabilize microtubules, impairing mitotic spindle formation. This property, observed in compounds like Tpz-1, aligns with the antimitotic mechanisms of clinically used taxanes and vinca alkaloids.

The incorporation of a nitro group at the benzamide position in 3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide may enhance electron-deficient character, potentially improving interactions with hydrophobic kinase domains or DNA minor grooves.

Research Objectives and Scope

This article prioritizes the following research objectives to advance the understanding of 3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide:

  • Synthetic Optimization : Develop reproducible routes for synthesizing the compound, emphasizing yield improvement and purity validation via techniques such as HPLC and NMR.
  • Mechanistic Elucidation : Investigate its effects on kinase signaling pathways (e.g., Akt, ERK) and cytoskeletal components using phosphoproteomics and immunofluorescence microscopy.
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify the nitrobenzamide and phenoxyphenyl groups to identify critical pharmacophoric elements. Compare results with existing data on analogs like Tpz-1.
  • In Vitro Cytotoxicity Profiling : Evaluate potency across diverse cancer cell lines, with emphasis on leukemia and solid tumors, using assays such as differential nuclear staining (DNS) and Annexin V/PI staining.

The scope excludes clinical translation studies, pharmacokinetic analyses, and toxicological assessments to maintain focus on foundational chemical and biological characterization.

特性

IUPAC Name

3-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O4S/c29-24(16-5-4-6-18(13-16)28(30)31)25-23-21-14-33-15-22(21)26-27(23)17-9-11-20(12-10-17)32-19-7-2-1-3-8-19/h1-13H,14-15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVKBAUOCZOLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

化学反応の分析

Types of Reactions

3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the phenoxy ring .

科学的研究の応用

Chemical Properties and Structure

The compound features a complex structure characterized by the presence of a thieno[3,4-c]pyrazole moiety and a phenoxyphenyl group. Its molecular formula is C24H18N4O4SC_{24}H_{18}N_{4}O_{4}S, with a molecular weight of 458.5 g/mol. The structural uniqueness allows it to interact with biological targets effectively.

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds with nitroaromatic structures often exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of nitro-containing compounds can have IC50 values in the low micromolar range against prostate cancer (PC3) and breast cancer (MCF7) cell lines . The mechanism typically involves the formation of reactive intermediates that can damage DNA or disrupt cellular functions.

hERG Channel Activation : 3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has been investigated for its role as a hERG potassium channel activator. This property is crucial in cardiac research as hERG channels are integral to cardiac action potentials. The compound's ability to modulate these channels can provide insights into arrhythmogenesis and potential therapeutic strategies for cardiac conditions .

Fluorescent Probes

Recent advances have highlighted the use of nitroaromatic compounds as fluorescent probes for imaging applications. These compounds can be utilized to visualize hypoxic tumors in cancer research, offering a non-invasive method for monitoring tumor environments and responses to therapies .

Case Study 1: In Vitro Cytotoxicity Assay

A study evaluating the cytotoxic effects of various nitroaromatic compounds revealed that modifications to the aromatic rings significantly influenced their cytotoxic profiles. The following table summarizes the IC50 values for several related compounds:

CompoundCell LineIC50 (µM)
Compound APC31.806
Compound BMCF71.808
Compound CHeLa1.793

This data underscores the potential of structurally similar compounds to exhibit significant anticancer activity.

Case Study 2: Antimicrobial Evaluation

In another investigation focused on nitrothiophene derivatives, researchers found potent inhibitory effects against various microbial strains at low concentrations. This reinforces the hypothesis that similar nitro-containing structures could demonstrate significant antimicrobial activity.

作用機序

The primary mechanism by which 3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide exerts its effects is through the activation of hERG potassium channels. This compound removes the inactivation of these channels, leading to increased current amplitudes. This mechanism is particularly relevant in cardiac research, where hERG channels play a crucial role in shaping the cardiac action potential and influencing its duration .

類似化合物との比較

Structural Analogues with Thieno[3,4-c]pyrazole Moieties

Example Compound: 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Property Target Compound Bromo Analog
Benzamide Substituent 3-Nitro (-NO₂) 4-Bromo (-Br)
Thienopyrazole Substituent 4-Phenoxyphenyl (C₆H₅-O-C₆H₄-) 4-Methylphenyl (C₆H₄-CH₃)
Electronic Effects Strong electron-withdrawing (-NO₂) reduces electron density Moderate electron-withdrawing (-Br)
Steric Effects Bulky phenoxyphenyl increases steric hindrance Smaller methyl group minimizes steric effects
Potential Applications Likely higher polarity due to -NO₂ Bromine may enhance halogen bonding

Key Findings :

  • The nitro group in the target compound increases polarity and reactivity compared to the bromo analog, which may favor interactions in polar environments or electrophilic reactions .
  • The phenoxyphenyl substituent’s bulkiness could reduce solubility in non-polar solvents compared to the methylphenyl group .
Benzamide Derivatives with Nitro Substituents

Example Compound : 4-Nitro-N-(3-nitrophenyl)benzamide

Property Target Compound Dual-Nitro Compound
Nitro Positions Single nitro at benzamide 3-position Dual nitro (benzamide 4-position, aniline 3-position)
Electron Density Moderate electron withdrawal Strong electron withdrawal due to dual -NO₂
Crystallinity Not reported High crystallinity (used as solid derivative)
Synthesis Likely via nitrobenzoyl chloride and amine Confirmed via 4-nitrobenzoyl chloride and 3-nitroaniline

Key Findings :

  • The target compound’s single nitro group balances reactivity and solubility, making it more versatile for further functionalization.
Heterocyclic Variations: Pyrazole and Triazole Derivatives

Example Compounds :

  • N-Ethyl-2-(5-methyl-2H-pyrazol-3-yl)benzamide
  • Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate
Property Target Compound (Thienopyrazole) Pyrazole Analog Triazole Analog
Heterocycle Thieno[3,4-c]pyrazole (fused thiophene-pyrazole) Pyrazole (C₃H₃N₂) Triazole (C₂H₂N₃)
Substituents 4-Phenoxyphenyl, nitro Ethyl, methyl Phenylacetyl, carbamate
Basicity Moderate (pyrazole-like) Higher (alkyl groups donate electrons) Highest (triazole’s N-rich structure)
Spectroscopic Data Not available ¹H-NMR: δ 2.81 (CH₃), 7.29–7.53 (aromatic) ¹H-NMR: δ 3.4 (CH₂), 7.5–8.2 (aromatic)

Key Findings :

  • Triazole derivatives exhibit higher basicity due to additional nitrogen atoms, which could influence protonation-dependent biological activity .

生物活性

The compound 3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies, including case studies and research findings.

Antibacterial Activity

The antibacterial potential of nitro-containing compounds has been extensively documented. A study on polysubstituted phenylisoxazoles indicated promising antibacterial activity against Xanthomonas oryzae and Pseudomonas syringae . While direct data on our compound is scarce, its structural similarity to effective antibacterial agents suggests it may possess similar properties.

Case Study 1: In Vitro Cytotoxicity Assay

A recent study evaluated the cytotoxic effects of various nitroaromatic compounds using an MTT assay. Compounds with similar structures to 3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide showed varying degrees of cytotoxicity against multiple cancer cell lines. The study reported that modifications to the aromatic rings significantly influenced the cytotoxic profile .

CompoundCell LineIC50 (µM)
Compound APC31.806
Compound BMCF71.808
Compound CHeLa1.793

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial activities of nitrothiophene derivatives against E. coli, M. luteus, and A. niger. The results indicated that some derivatives exhibited potent inhibitory effects at low concentrations . This reinforces the hypothesis that similar nitro-containing compounds could demonstrate significant antimicrobial activity.

The proposed mechanism of action for nitroaromatic compounds typically involves reductive activation pathways leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This process is crucial for their antitumor and antibacterial activities .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for the preparation of 3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:

  • Cyclocondensation : Formation of the thieno-pyrazole core using substituted hydrazines and ketones under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) .
  • Nitrobenzamide Coupling : Amidation via nucleophilic acyl substitution, typically employing coupling agents like EDCl/HOBt in anhydrous DMF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., nitro stretches at ~1520 cm⁻¹, amide C=O at ~1680 cm⁻¹) .
  • NMR : ¹H NMR (aromatic protons at δ 7.2–8.3 ppm, pyrazole protons at δ 5.8–6.5 ppm) and ¹³C NMR (carbonyl at ~165 ppm, nitro group at ~145 ppm) .
  • Mass Spectrometry : ESI-MS or FABMS for molecular ion confirmation (e.g., [M+H]⁺ at m/z ~480–500) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ciprofloxacin/fluconazole as controls .
  • Enzyme Inhibition : Fluorescence-based assays targeting bacterial PPTases or kinases, using ATP/NADH depletion as readouts .

Advanced Research Questions

Q. How can conflicting data on biological activity between in vitro and in vivo models be resolved?

  • Methodological Answer :

  • Metabolic Stability Testing : Use liver microsome assays to assess CYP450-mediated degradation .
  • Solubility Optimization : Modify substituents (e.g., replace nitro with trifluoromethyl) to improve bioavailability, guided by logP calculations (e.g., ClogP < 3.5) .
  • PK/PD Modeling : Correlate plasma concentration-time profiles with efficacy using compartmental models .

Q. What computational strategies predict binding affinity to bacterial PPTases?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 3T73) to identify key interactions (e.g., hydrogen bonds with Arg-124, hydrophobic contacts with Phe-98) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
  • QSAR Models : Train on analogs (e.g., pyrimidine derivatives) using descriptors like polar surface area and H-bond acceptors .

Q. How can reaction yields be optimized when literature protocols report contradictory conditions?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst (Pd(OAc)₂ vs. CuI) in a factorial design .
  • In Situ Monitoring : Use HPLC or FTIR to track intermediate formation and adjust reaction time dynamically .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。